molecular formula C8H7F3N2O B13922763 6-Amino-4-methyl-3-(trifluoromethyl)picolinaldehyde

6-Amino-4-methyl-3-(trifluoromethyl)picolinaldehyde

Cat. No.: B13922763
M. Wt: 204.15 g/mol
InChI Key: NZJPJMNOHWBDTJ-UHFFFAOYSA-N
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Description

6-Amino-4-methyl-3-(trifluoromethyl)-2-pyridinecarboxaldehyde is a chemical compound with a unique structure that includes an amino group, a methyl group, a trifluoromethyl group, and a pyridinecarboxaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-4-methyl-3-(trifluoromethyl)-2-pyridinecarboxaldehyde typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Material: The synthesis begins with a suitable pyridine derivative.

    Functional Group Introduction: Introduction of the trifluoromethyl group can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of a catalyst.

    Amino Group Addition: The amino group can be introduced through nucleophilic substitution reactions using ammonia or amines.

    Aldehyde Formation: The carboxaldehyde group is introduced through oxidation reactions, often using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Amino-4-methyl-3-(trifluoromethyl)-2-pyridinecarboxaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).

    Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), pyridinium chlorochromate (PCC)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Ammonia (NH3), various amines

Major Products Formed

    Oxidation: 6-Amino-4-methyl-3-(trifluoromethyl)-2-pyridinecarboxylic acid

    Reduction: 6-Amino-4-methyl-3-(trifluoromethyl)-2-pyridinecarbinol

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

6-Amino-4-methyl-3-(trifluoromethyl)-2-pyridinecarboxaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer activity.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Amino-4-methyl-3-(trifluoromethyl)-2-pyridinecarboxaldehyde involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6-Amino-4-methylnicotinic acid: Similar structure but lacks the trifluoromethyl group.

    4-Methyl-3-(trifluoromethyl)pyridine-2-carboxaldehyde: Similar structure but lacks the amino group.

Uniqueness

6-Amino-4-methyl-3-(trifluoromethyl)-2-pyridinecarboxaldehyde is unique due to the presence of both the amino and trifluoromethyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C8H7F3N2O

Molecular Weight

204.15 g/mol

IUPAC Name

6-amino-4-methyl-3-(trifluoromethyl)pyridine-2-carbaldehyde

InChI

InChI=1S/C8H7F3N2O/c1-4-2-6(12)13-5(3-14)7(4)8(9,10)11/h2-3H,1H3,(H2,12,13)

InChI Key

NZJPJMNOHWBDTJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1C(F)(F)F)C=O)N

Origin of Product

United States

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